![molecular formula C15H18N4O3 B7465500 6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7465500.png)
6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is also known as EPCQ, and it belongs to the quinoxaline family of compounds.
Mechanism of Action
The exact mechanism of action of EPCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammation process and are potential targets for the development of anti-inflammatory drugs. EPCQ has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPCQ has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EPCQ has also been found to reduce the levels of prostaglandin E2 (PGE2), which is a key mediator of inflammation. In addition, EPCQ has been found to increase the levels of cyclic adenosine monophosphate (cAMP), which is involved in several physiological processes such as cell signaling and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPCQ in lab experiments is its high potency and selectivity. EPCQ has been found to be highly effective in inhibiting the activity of COX-2 and PDE4, which are potential targets for the development of drugs for the treatment of various diseases. However, one of the limitations of using EPCQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of EPCQ. One potential direction is the development of EPCQ derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of EPCQ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of EPCQ and its potential applications in the development of new drugs.
Synthesis Methods
The synthesis of EPCQ involves the reaction of 4-ethylpiperazine-1-carboxylic acid with 2,3-dioxoquinoxaline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
EPCQ has been found to have potential applications in the development of drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. EPCQ has also been found to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
6-(4-ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-18-5-7-19(8-6-18)15(22)10-3-4-11-12(9-10)17-14(21)13(20)16-11/h3-4,9H,2,5-8H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZHCXQIYWKJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.